![molecular formula C10H20ClN3 B12348375 [(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine CAS No. 1855941-16-0](/img/structure/B12348375.png)
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group at position 1 and a propylamine group at position 5 of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method includes the reaction of isopropyl hydrazine with a suitable aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of ethanol as a solvent and a cooling step to control the reaction temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of [(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Uniqueness
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both an isopropyl group and a propylamine group on the pyrazole ring enhances its potential for diverse chemical transformations and biological activities .
Eigenschaften
CAS-Nummer |
1855941-16-0 |
|---|---|
Molekularformel |
C10H20ClN3 |
Molekulargewicht |
217.74 g/mol |
IUPAC-Name |
N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-6-11-8-10-5-7-12-13(10)9(2)3;/h5,7,9,11H,4,6,8H2,1-3H3;1H |
InChI-Schlüssel |
RJYDYYXQNOSTQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1=CC=NN1C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


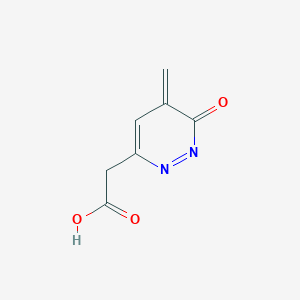
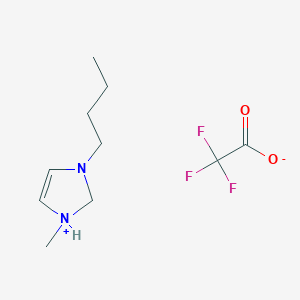
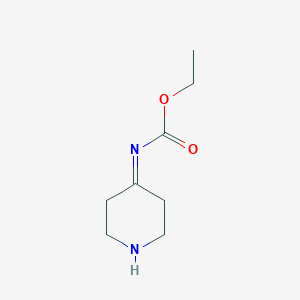
![2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione](/img/structure/B12348306.png)
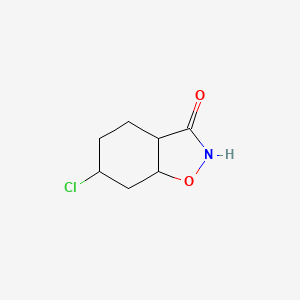
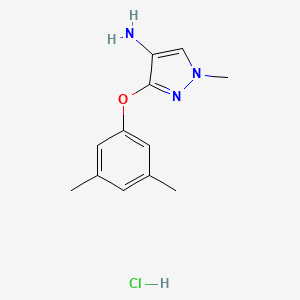
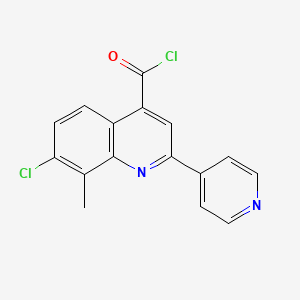
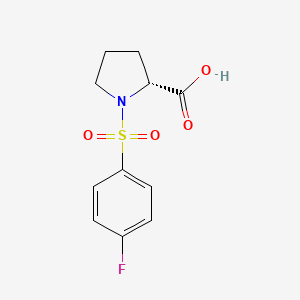
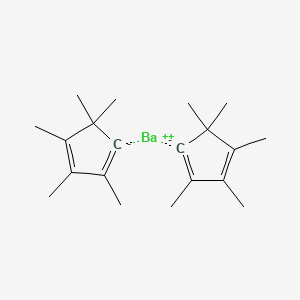
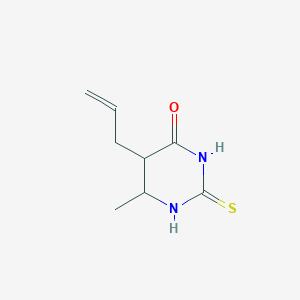
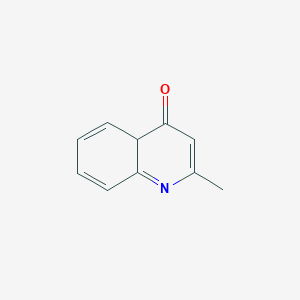
![N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12348357.png)
![Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12348369.png)

